4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purino[7,8-a]imidazole core with multiple substituents, including dimethyl, morpholin-4-ylethyl, and propan-2-yl groups. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purino[7,8-a]imidazole core, followed by the introduction of the substituents through various chemical reactions. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one substituent is replaced by another. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of protein kinases, thereby modulating phosphorylation events and affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-8-[(2-morpholin-4-ylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- 4,7-Dimethyl-5-(2-morpholin-4-ylethyl)-1H-indole-2,3-dione
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxane
Uniqueness
4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione stands out due to its specific substitution pattern and the presence of the purino[7,8-a]imidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4,7-dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-12(2)24-13(3)11-23-14-15(19-17(23)24)20(4)18(26)22(16(14)25)6-5-21-7-9-27-10-8-21/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCXQUQRIFPANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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